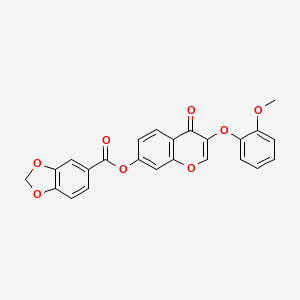

![molecular formula C17H21N5O2S2 B2688495 1-(4-((2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(噻吩-2-基)甲基)哌嗪-1-基)乙酮 CAS No. 886917-06-2](/img/structure/B2688495.png)

1-(4-((2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(噻吩-2-基)甲基)哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

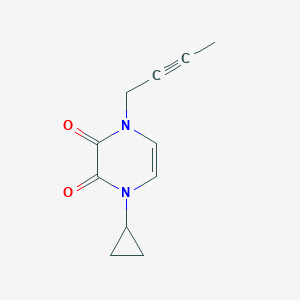

The compound “1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone” is a unique heterocyclic compound . It contains a 1,2,4-triazole moiety, which is a five-membered ring structure with three nitrogen atoms and two carbon atoms . This compound is part of a class of molecules that have shown significant biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds has been a subject of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, one method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific substituents present in the molecule . For instance, one method for the production of 1,5-disubstituted-1,2,4-triazole was reported to involve a reaction at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .科学研究应用

合成和抗菌活性

研究表明人们对合成新型 1,2,4-三唑衍生物很感兴趣,因为它们具有抗菌特性。例如,Bektaş 等人 (2007) 描述了各种 1,2,4-三唑衍生物的合成并评估了它们的抗菌活性,发现其中一些化合物对测试微生物具有良好或中等的活性 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。

电化学合成和表征

电化学方法已应用于芳硫代苯并恶唑的合成,其从结构上类似于所讨论的化合物开始,展示了电化学方法在生成具有潜在生物活性的新化合物的多功能性 (Amani & Nematollahi, 2012)。

结构研究和生物活性

对具有相似性的化合物(尤其是那些涉及三唑环的化合物)的结构表征一直是研究的重点,目的是探索它们的潜在生物活性。Iwashita 等人 (2008) 对 4-亚甲基吡唑并 [5,1-c][1,2,4] 三嗪进行了 Heck 反应,表明了对修饰这些结构以用于潜在生物活性应用的兴趣 (Iwashita, Williams, Hutchinson, & Stevens, 2008)。

抗氧化和抗癌活性

合成新型衍生物并评估它们的抗氧化和抗癌活性是一个重要的研究领域。Tumosienė 等人 (2020) 合成了新型衍生物并评估了它们的活性,证明了结构复杂的分子具有治疗潜力 (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020)。

杂环合成和抗菌活性

杂环的合成及其抗菌评估是另一个重要的研究途径。Abdel-Mohsen (2003) 合成了 5-(2-氨基噻唑-4-基)-8-羟基喹啉的衍生物,探索了它们的抗菌活性,并展示了此类化合物在解决微生物耐药性方面的潜力 (Abdel-Mohsen, 2003)。

作用机制

Target of Action

Similar compounds with a 1,2,4-triazole core have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

The mode of action of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

Compounds with a similar 1,2,4-triazole core have been found to inhibit top1, a key enzyme involved in dna replication .

安全和危害

While specific safety and hazard information for “1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone” was not found, it’s important to note that some 1,2,4-triazole-containing compounds have shown very weak cytotoxic effects toward normal cells .

未来方向

The future research directions for 1,2,4-triazole-containing compounds are promising. Given their broad biological activities, there is interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S2/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZALQHEVMKNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

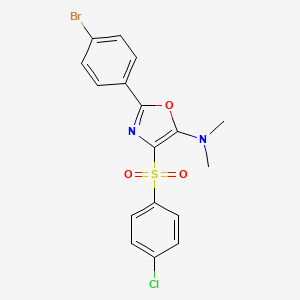

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)

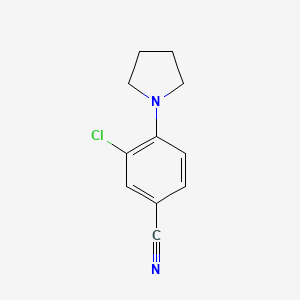

![ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)

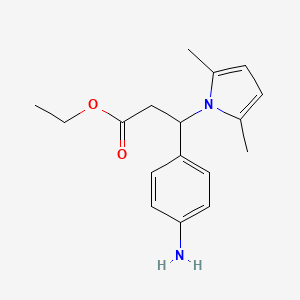

![N-(2,4-difluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide](/img/structure/B2688416.png)

![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2688422.png)

![3-(2-fluorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2688428.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2688430.png)

![2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2688431.png)